3-(4-Bromophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2S/c15-11-6-4-10(5-7-11)12-13(18)17-14(16-12)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJGIPUHJBXEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves the reaction of 4-bromobenzaldehyde with a suitable amine and a thiourea derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as titanium dioxide nanoparticles, to enhance the yield and reduce the reaction time .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key Observations :
Modifications to the Spirocyclic Core
Key Observations :
Heterocyclic Variations
Key Observations :
- Halogen Diversity : Dichlorophenyl substituents (as in F3168-0854) increase lipophilicity, which may enhance membrane permeability in drug design .
Biological Activity
3-(4-Bromophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a heterocyclic compound characterized by a unique spiro structure, which incorporates a bromophenyl group and a thione moiety. This compound has garnered attention in various fields of chemical and biological research due to its potential biological activities, including anticancer, antibacterial, and antiviral properties.
Molecular Structure
- IUPAC Name: this compound
- Molecular Formula: CHBrNS
- Molecular Weight: 315.25 g/mol
- CAS Number: 899935-98-9
Physical Properties
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that thione derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the inhibition of key enzymes involved in cell proliferation and survival, leading to increased rates of cancer cell death.
Antibacterial Activity
The antibacterial potential of this compound has been evaluated through various assays. In vitro tests reveal that this compound shows considerable activity against several bacterial strains. The presence of the bromophenyl group enhances the electron density on the thione moiety, which is believed to contribute to its increased antibacterial efficacy compared to related compounds.
Antiviral Activity
Emerging studies suggest that this compound may also possess antiviral properties. Preliminary data indicate that it can inhibit viral replication in specific cell lines, although further research is necessary to elucidate the precise mechanisms involved.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thione group can form covalent bonds with nucleophilic sites on proteins, inhibiting enzyme activity.
- Receptor Modulation : The compound may act as a modulator for certain receptors involved in inflammation and cellular signaling pathways.
Case Study: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of diazaspiro compounds and evaluated their anticancer properties against human cancer cell lines (e.g., MCF-7 and HeLa). The results indicated that compounds with bromophenyl substitutions exhibited enhanced cytotoxicity compared to their non-brominated counterparts, suggesting the importance of the bromine atom in enhancing biological activity .
Case Study: Antibacterial Properties
A comparative study highlighted the increased antibacterial activity of this compound against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for related compounds without bromine substitutions .
Q & A
Q. What are the standard synthetic routes for preparing 3-(4-Bromophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, Patent EP 4,374,877 () describes a multi-step procedure involving alkylation of a brominated aryl precursor with a diazaspiro intermediate. Key steps include:
- Use of cesium carbonate as a base in acetonitrile at 75°C for 1.5 hours.
- Acidic hydrolysis (6N HCl) and subsequent purification via HPLC (YMC-Actus Triart C18 column, MeCN/water mobile phase with 0.1% formic acid). Yield optimization requires precise stoichiometric control of reagents like 3-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]propyl methanesulfonate.
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard. For related diazaspiro compounds (e.g., 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione), single-crystal diffraction data refined via SHELXL ( ) provide bond lengths, angles, and torsion angles. Key parameters include:
- Spiro junction geometry (C–N–C–C dihedral angles).
- Planarity of the thione moiety (C=S bond length ~1.67 Å). Refinement protocols should address thermal motion artifacts using the SHELX "RIGU" restraint for rigid groups .
Advanced Research Questions
Q. How can computational modeling predict the spiro ring’s puckering conformation?
Apply Cremer-Pople puckering coordinates ( ) to quantify non-planar distortions. For the diazaspiro[4.5] system:
- Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic data.
- Compare with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) to assess intramolecular strain. Example parameters for a similar compound ():
| Puckering Parameter | Value |
|---|---|
| θ (amplitude) | 0.87 Å |
| φ (phase angle) | 128° |
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
Cross-validation using complementary techniques:
- NMR : Compare experimental H/C chemical shifts with GIAO-DFT predictions to identify discrepancies in solution vs. solid-state conformers .
- IR/Raman : Validate thione (C=S) stretching frequencies (~1250–1350 cm) against calculated vibrational spectra.
- SC-XRD : Re-refine diffraction data using SHELXL with alternate constraints for disordered regions .
Q. How are structure-activity relationships (SAR) evaluated for pharmacological potential?
Pharmacological Reports ( ) outline methodologies for diazaspiro derivatives:
- In vitro assays : Measure binding affinity to target receptors (e.g., vasopressin antagonists in ) via competitive radioligand assays.
- Modification strategies : Introduce substituents (e.g., fluorophenyl groups) to enhance lipophilicity (logP) and blood-brain barrier penetration. Example SAR table for analogs:
| Substituent | IC (nM) | logP |
|---|---|---|
| 4-Bromophenyl | 12.3 | 3.2 |
| 3-Chlorophenyl | 8.7 | 3.5 |
| 4-Trifluoromethyl | 5.1 | 3.9 |
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via LCMS (e.g., m/z 323.25 for [M+H]) and adjust solvent polarity to minimize byproducts .
- Crystallography : Use SHELXD for structure solution and SHELXL for refinement, applying "SIMU" and "DELU" restraints for anisotropic displacement parameters .
- Data Contradictions : Employ multi-technique validation (e.g., variable-temperature NMR to probe dynamic effects in solution) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
